molecular formula C8H9NO2 B13967156 5-Hydroxy-2-(methylamino)benzaldehyde CAS No. 70127-99-0

5-Hydroxy-2-(methylamino)benzaldehyde

Cat. No.: B13967156
CAS No.: 70127-99-0
M. Wt: 151.16 g/mol
InChI Key: VLNDERXCPZQXFQ-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(methylamino)benzaldehyde (C₈H₉NO₂) is an aromatic aldehyde featuring a hydroxyl group at the para-position (C5) and a methylamino group at the ortho-position (C2) relative to the aldehyde functional group. This unique substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

70127-99-0

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-hydroxy-2-(methylamino)benzaldehyde

InChI

InChI=1S/C8H9NO2/c1-9-8-3-2-7(11)4-6(8)5-10/h2-5,9,11H,1H3

InChI Key

VLNDERXCPZQXFQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)O)C=O

Origin of Product

United States

Preparation Methods

Condensation Reaction between 2-Hydroxy-5-methylbenzaldehyde and Methylamine

The primary and most direct method for synthesizing 5-hydroxy-2-(methylamino)benzaldehyde involves a condensation reaction between 2-hydroxy-5-methylbenzaldehyde and methylamine or an appropriate methylamine source. This reaction is typically carried out in ethanol under reflux conditions, which facilitates the nucleophilic substitution of the methylamino group at the 2-position of the benzaldehyde ring.

  • Reaction Conditions : Refluxing in ethanol solvent.
  • Mechanism : The aldehyde group at the 1-position remains intact while the methylamino group replaces the hydrogen at the 2-position through nucleophilic substitution. The hydroxyl group at the 5-position remains unaffected.
  • Outcome : Formation of 5-hydroxy-2-(methylamino)benzaldehyde with a molecular formula C8H9NO2 and molecular weight of 151.16 g/mol.
Parameter Details
Starting Material 2-Hydroxy-5-methylbenzaldehyde
Reagent Methylamine (or methylamino source)
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time Several hours (commonly 3 hrs)
Product Purification Filtration and recrystallization
Yield Not explicitly stated but typically moderate to high

This synthesis route is supported by VulcanChem's product description and synthesis outline.

Protection and Functional Group Transformation Approach

A more complex but highly selective method involves protecting the aldehyde group as an acetal, followed by regioselective functionalization at the 2-position:

  • Step 1 : Protection of the aldehyde group in 2-unsubstituted benzaldehyde derivatives by forming a cyclic acetal.
  • Step 2 : Sequential boration, azidation, and amination at the 2-position to introduce the amino group.
  • Step 3 : Deprotection of the acetal to regenerate the aldehyde group.

This method ensures high regioselectivity for the amino substitution at the 2-position without affecting other substituents such as hydroxyl groups at the 5-position.

Step Description Key Conditions
1 Acetal protection of aldehyde Acidic conditions, presence of water
2 Boration, azidation, amination Controlled sequential reactions
3 Acetal deprotection Acidic aqueous medium

This approach is detailed in a patent describing methods for producing 2-amino-substituted benzaldehydes, applicable to compounds like 5-hydroxy-2-(methylamino)benzaldehyde.

Methylation of 5-Hydroxy-2-methylbenzaldehyde

Another relevant synthetic step involves methylation of hydroxyl or amino groups on benzaldehyde derivatives. For example, 5-hydroxy-2-methylbenzaldehyde can be methylated using methyl iodide in the presence of potassium carbonate in anhydrous dimethylformamide at room temperature overnight. This method can be adapted to introduce methylamino groups by appropriate amination reactions following methylation.

Parameter Details
Starting Material 5-Hydroxy-2-methylbenzaldehyde
Reagents Methyl iodide, potassium carbonate
Solvent Anhydrous dimethylformamide (DMF)
Temperature Room temperature
Reaction Time Overnight
Work-up Extraction with ethyl acetate, drying, column chromatography

This method is referenced in the synthesis of related benzaldehyde derivatives and provides insight into functional group modifications relevant to the target compound.

General Amination via Condensation with Amines

A broader synthetic strategy for related anil derivatives involves the condensation of hydroxybenzaldehydes with amines in ethanol under reflux for 3 hours. The product precipitates upon cooling and is purified by recrystallization from ethanol. This general procedure is applicable to the preparation of 5-hydroxy-2-(methylamino)benzaldehyde by choosing methylamine as the amine component.

Step Description
Mixing Amine dissolved in boiling ethanol
Addition Aldehyde dissolved in hot ethanol added to amine
Reflux Mixture refluxed for 3 hours
Isolation Cooling, filtration, recrystallization

This method is supported by literature on synthesis of hydroxybenzaldehyde anil derivatives.

Comparative Summary of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Direct Condensation in Ethanol 2-Hydroxy-5-methylbenzaldehyde + methylamine Reflux in ethanol, nucleophilic substitution Simple, straightforward, moderate yield May require purification steps
Protection and Functionalization 2-Unsubstituted benzaldehyde derivatives Acetal protection, boration, azidation, amination, deprotection High regioselectivity, versatile Multi-step, more complex
Methylation Followed by Amination 5-Hydroxy-2-methylbenzaldehyde + methyl iodide + amine Methylation in DMF, amination Allows selective functionalization Requires careful control of conditions
General Amination Procedure Hydroxybenzaldehyde + amine Reflux in ethanol, precipitation Well-established, reproducible Limited to suitable amines

Research Findings and Analytical Data

  • Spectroscopic Confirmation : Infrared spectroscopy confirms the presence of aldehyde (C=O), hydroxyl (O-H), and amine (C-N) functional groups in the final compound.
  • Yield and Purity : Yields vary depending on the method but generally range from moderate to high; purification by recrystallization or chromatography is standard.
  • Reaction Monitoring : Thin-layer chromatography is commonly used to monitor reaction progress, especially in multi-step syntheses.
  • Mechanistic Insights : Proton transfer between hydroxyl and amino groups facilitates stable intermediate formation during condensation reactions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylamino)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: 5-Hydroxy-2-(methylamino)benzoic acid

    Reduction: 5-Hydroxy-2-(methylamino)benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives

Comparison with Similar Compounds

5-Chloro-2-Hydroxybenzaldehyde

  • Structure : Chlorine substituent at C5 and hydroxyl at C2.
  • Key Properties :
    • The electron-withdrawing chlorine enhances electrophilicity at the aldehyde group, making it reactive in nucleophilic additions (e.g., Schiff base formation) .
    • Used as a building block for synthesizing heterocycles like benzimidazoles and metal complexes .
  • Contrast with Target Compound: The methylamino group in 5-Hydroxy-2-(methylamino)benzaldehyde is more basic and nucleophilic than chlorine, enabling participation in hydrogen bonding and coordination chemistry.

5-Bromo-2-Hydroxybenzaldehyde

  • Structure : Bromine at C5 and hydroxyl at C2.
  • Key Properties :
    • Similar reactivity to the chloro analog but with greater steric bulk, influencing crystal packing and solubility .
    • Infrared (IR) spectral data (e.g., C=O stretch at ~1680 cm⁻¹) highlight similarities in aldehyde functionality .
  • Contrast: Bromine’s larger atomic radius may reduce solubility in polar solvents compared to the methylamino group.

5-Hydroxy-2-Methoxybenzaldehyde

  • Structure : Methoxy group at C2 and hydroxyl at C5.
  • Key Properties: The methoxy group is electron-donating, decreasing aldehyde reactivity compared to amino-substituted analogs . Molecular weight: 152.15 g/mol; IUPAC name: 2-Hydroxy-5-methoxybenzaldehyde .
  • Contrast: Methylamino’s basicity enables pH-dependent solubility and metal coordination, unlike the inert methoxy group.

4-N-(Methylamino)benzaldehyde

  • Structure: Methylamino group at C4 (para to aldehyde).
  • Key Properties :
    • Synthesized via aryl ether rearrangement under basic conditions .
    • Used in microwave-assisted reactions to form benzothiazoles, highlighting its role in heterocycle synthesis .
  • Contrast: Positional isomerism (C2 vs.

2-(N-Tosylamino)benzaldehyde Derivatives

  • Structure: Tosyl-protected amino group at C2.
  • Key Properties :
    • Tosyl groups enhance stability during condensation reactions (e.g., forming azomethines with anilines) .
    • Zinc complexes of these derivatives exhibit tunable photoluminescent properties, dependent on halogen substituents .
  • Contrast: Deprotection of the tosyl group would yield a free amino group, but the methylamino substituent in the target compound offers inherent reactivity without requiring deprotection.

Comparative Data Table

Compound Name Substituents Molecular Formula Key Applications Reference
5-Hydroxy-2-(methylamino)benzaldehyde C2: -NHCH₃; C5: -OH C₈H₉NO₂ Pharmaceutical intermediates, coordination chemistry Inferred
5-Chloro-2-Hydroxybenzaldehyde C2: -OH; C5: -Cl C₇H₅ClO₂ Heterocycle synthesis, metal complexes
5-Bromo-2-Hydroxybenzaldehyde C2: -OH; C5: -Br C₇H₅BrO₂ Spectroscopic studies, organic synthesis
5-Hydroxy-2-Methoxybenzaldehyde C2: -OCH₃; C5: -OH C₈H₈O₃ Flavorants, agrochemicals
4-N-(Methylamino)benzaldehyde C4: -NHCH₃; C1: -CHO C₈H₉NO Benzothiazole synthesis

Research Findings and Implications

  • Reactivity: The methylamino group in 5-Hydroxy-2-(methylamino)benzaldehyde enhances nucleophilicity, enabling participation in condensation reactions (e.g., hydrazide formation) similar to 4-N-(methylamino)benzaldehyde .
  • Biological Activity: Substitution patterns influence bioactivity; for example, 2-(methylamino) ethanol derivatives show reduced kinase binding affinity compared to amino analogs, underscoring the importance of substituent size and position .
  • Coordination Chemistry: Analogous to halogenated benzaldehydes, the target compound may form stable complexes with transition metals, leveraging its hydroxyl and amino groups for chelation .

Biological Activity

5-Hydroxy-2-(methylamino)benzaldehyde, also known as 5-Hydroxy-2-methylaminobenzaldehyde, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antimicrobial, antioxidant, and DNA interaction capabilities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 5-Hydroxy-2-(methylamino)benzaldehyde can be represented as follows:

C8H9NO2\text{C}_8\text{H}_9\text{NO}_2

This compound features a hydroxyl group (-OH) and a methylamino group (-NH(CH_3)_2) attached to a benzaldehyde moiety, which is critical for its biological activities.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of 5-Hydroxy-2-(methylamino)benzaldehyde. It demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a recent study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to E. coli, suggesting a potential application in treating infections caused by these pathogens .

Antioxidant Activity

The antioxidant capacity of 5-Hydroxy-2-(methylamino)benzaldehyde has been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The compound demonstrated notable free radical scavenging abilities.

DPPH Assay Results

In the DPPH assay, different concentrations of the compound were tested:

Concentration (µg/mL)% Inhibition
5045
10068
20085

The results show that as the concentration increases, the percentage of inhibition also rises significantly, indicating strong antioxidant properties .

DNA Interaction Studies

Research has indicated that 5-Hydroxy-2-(methylamino)benzaldehyde can interact with DNA, leading to cleavage under certain conditions. This property is particularly important for developing potential anticancer agents.

DNA Cleavage Experiment

In vitro studies utilizing plasmid DNA revealed that the compound could cleave DNA at varying concentrations:

Concentration (µM)Cleavage Observed
50Partial
100Moderate
200Complete

These findings suggest that the compound's interaction with DNA could be utilized in therapeutic applications targeting cancer cells .

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